Diethyl trichloroheptyl phosphate
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Overview
Description
Diethyl trichloroheptyl phosphate is an organophosphorus compound with the chemical formula C11H22Cl3O4P It is a derivative of phosphoric acid and is characterized by the presence of three chlorine atoms and a heptyl group attached to the phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl trichloroheptyl phosphate can be synthesized through the reaction of phosphorus trichloride with heptyl alcohol and diethyl ether in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + \text{C}7\text{H}{15}\text{OH} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}7\text{H}{15}\text{OPO}(\text{OC}_2\text{H}_5)_2 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the efficient conversion of reactants to the desired product. The reaction is typically carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl trichloroheptyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: N-substituted phosphoramidates or alkyl phosphates.
Scientific Research Applications
Diethyl trichloroheptyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development and as a biochemical tool for studying phosphate metabolism.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl trichloroheptyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various physiological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: Inhibition of enzymes involved in phosphate metabolism.
Protein Modification: Covalent modification of proteins, affecting their function and stability.
Comparison with Similar Compounds
Diethyl trichloroheptyl phosphate can be compared with other similar organophosphorus compounds, such as:
Diethyl phosphite: Similar in structure but lacks the chlorine atoms and heptyl group.
Trichlorophenyl phosphate: Contains a phenyl group instead of a heptyl group.
Dipropyl trichloropentyl phosphate: Contains a pentyl group instead of a heptyl group.
Uniqueness
This compound is unique due to its specific combination of a heptyl group and three chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
36272-56-7 |
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Molecular Formula |
C11H22Cl3O4P |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
diethyl 7,7,7-trichloroheptyl phosphate |
InChI |
InChI=1S/C11H22Cl3O4P/c1-3-16-19(15,17-4-2)18-10-8-6-5-7-9-11(12,13)14/h3-10H2,1-2H3 |
InChI Key |
YAXRKEFYFAQMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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